
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the isoxazole moiety, such as N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, have been studied for their potential antimicrobial properties. The presence of the isoxazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or protein synthesis. This compound could be explored for its efficacy against various bacterial strains, including resistant species, to address the growing concern of antimicrobial resistance (AMR) .
Anticancer Potential
Isoxazole derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cancer progression. The phenylisoxazol moiety of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide could be investigated for its antiproliferative effects on cancer cell lines, potentially leading to the development of new chemotherapeutic agents .
Anti-inflammatory Applications
The structural features of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide suggest potential anti-inflammatory activity. Research could focus on evaluating its ability to modulate inflammatory pathways and cytokine production, which could have implications for the treatment of chronic inflammatory diseases .
Neuroprotective Effects
Given the biological activities associated with isoxazole compounds, there is a possibility that N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide may exhibit neuroprotective properties. Studies could explore its protective effects against neurodegenerative conditions by assessing its impact on neuronal survival and function .
Antioxidant Properties
The compound’s potential to act as an antioxidant could be another area of interest. By scavenging free radicals and reducing oxidative stress, N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide might contribute to the prevention of diseases associated with oxidative damage .
Enzyme Inhibition
Isoxazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. Research into N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide could include screening for inhibitory activity against key enzymes involved in disease processes, offering a pathway to novel treatments .
Drug Development Synthon
The compound could serve as a synthon in drug development, providing a scaffold for the synthesis of a wide range of pharmacologically active derivatives. Its versatility in chemical modifications makes it a valuable starting point for the creation of new therapeutic agents .
Molecular Modelling and Drug Design
Lastly, the compound’s structure could be utilized in molecular modelling studies to design drugs with improved binding affinity and specificity. By understanding its interaction with biological targets, researchers can optimize its structure for better therapeutic outcomes .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPHGZQFNWIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

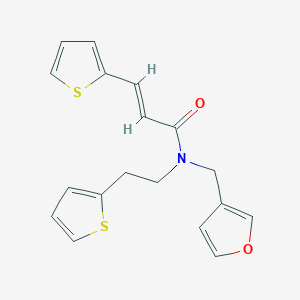
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
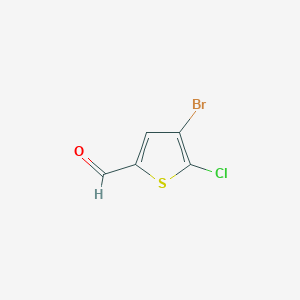


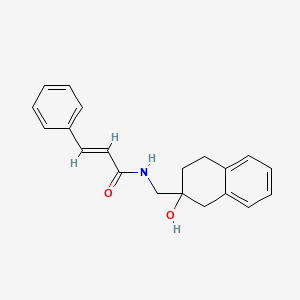
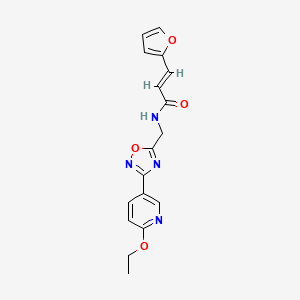
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
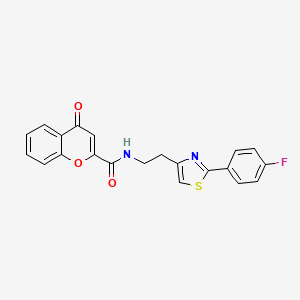
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2898648.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)
